molecular formula C10H20O2 B12644370 2-Isobutoxycyclohexan-1-ol CAS No. 94279-04-6

2-Isobutoxycyclohexan-1-ol

Cat. No.: B12644370
CAS No.: 94279-04-6
M. Wt: 172.26 g/mol
InChI Key: QYNMQOJKJIUWRX-UHFFFAOYSA-N
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Description

2-Isobutoxycyclohexan-1-ol is an organic compound with the molecular formula C10H20O2 It features a cyclohexane ring substituted with an isobutoxy group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isobutoxycyclohexan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process can be scaled up by employing larger quantities of reactants and maintaining precise control over reaction parameters such as temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

2-Isobutoxycyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanal.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted cyclohexanols depending on the nucleophile used.

Scientific Research Applications

2-Isobutoxycyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving the modification of biological molecules.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Isobutoxycyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the isobutoxy group can participate in hydrophobic interactions, affecting the compound’s solubility and distribution in different environments.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxycyclohexan-1-ol
  • 2-Ethoxycyclohexan-1-ol
  • 2-Propoxycyclohexan-1-ol

Uniqueness

2-Isobutoxycyclohexan-1-ol is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties compared to other alkoxycyclohexanols

Properties

CAS No.

94279-04-6

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-(2-methylpropoxy)cyclohexan-1-ol

InChI

InChI=1S/C10H20O2/c1-8(2)7-12-10-6-4-3-5-9(10)11/h8-11H,3-7H2,1-2H3

InChI Key

QYNMQOJKJIUWRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1CCCCC1O

Origin of Product

United States

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